2-But-3-ynyl-oxirane

概要

説明

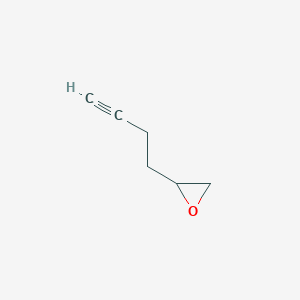

2-But-3-ynyl-oxirane is an organic compound characterized by the presence of an oxirane ring and a butynyl group. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether, while the butynyl group contains a triple bond between carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynyl-oxirane typically involves the reaction of an alkyne with an epoxide. One common method is the epoxidation of 2-butyn-1-ol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often includes distillation and recrystallization to obtain high-purity products .

化学反応の分析

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions, with regioselectivity dictated by electronic and steric factors.

Acid-Catalyzed Hydrolysis

In aqueous acid, protonation of the epoxide oxygen generates an oxonium ion, favoring nucleophilic attack at the more substituted carbon. For 2-but-3-ynyl-oxirane, this leads to trans-1,2-diol formation via an SN1-like mechanism with possible carbocation stabilization by the alkyne’s electron-withdrawing effect .

Example :

Base-Promoted Nucleophilic Substitution

Under basic conditions (e.g., NaOH), the epoxide opens via an SN2 mechanism at the less hindered carbon. The terminal alkyne’s electron-withdrawing nature may slightly enhance electrophilicity at the adjacent epoxide carbon .

Example :

Reaction with Grignard Reagents

Grignard reagents (e.g., RMgX) attack the less substituted epoxide carbon, forming alcohols with retention of alkyne functionality .

Alkyne-Specific Reactions

The terminal alkyne participates in addition and cycloaddition reactions, often requiring metal catalysts.

Hydration

In the presence of HgSO₄, the alkyne hydrates to form a ketone:

Hydrogenation

Catalytic hydrogenation (e.g., H₂/Pd) reduces the alkyne to an alkane or alkene, depending on conditions:

Cycloadditions

The alkyne engages in [2+2] or [4+2] cycloadditions. For example, with azides under Cu(I) catalysis, it forms triazoles via click chemistry .

Tandem Epoxide Opening and Alkyne Functionalization

Sequential reactions exploit both reactive sites. For instance, epoxide ring-opening followed by alkyne hydration yields polyfunctional molecules:

Intramolecular Cyclization

The alkyne may act as a nucleophile in intramolecular epoxide ring-opening, forming cyclic ethers under basic conditions .

Table 2: Regioselectivity in Epoxide Ring-Opening

| Condition | Mechanism | Attack Site | Rationale |

|---|---|---|---|

| Acidic | SN1-like | More substituted carbon | Carbocation stability |

| Basic | SN2 | Less substituted carbon | Steric accessibility |

Research Findings and Challenges

-

Steric Effects : The bulky alkyne substituent hinders nucleophilic attack at the adjacent epoxide carbon, favoring reactions at the distal position .

-

Electronic Effects : The electron-withdrawing alkyne increases electrophilicity of the proximal epoxide carbon, subtly altering regioselectivity in acidic conditions .

-

Stability Issues : The compound’s strain and alkyne reactivity may lead to polymerization under prolonged storage .

科学的研究の応用

Organic Synthesis

2-But-3-ynyl-oxirane serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic ring-opening reactions : The oxirane ring can be opened by nucleophiles, leading to the formation of alcohols or amines.

- Alkyne transformations : The presence of the alkyne group enables further functionalization through reactions such as hydrosilylation and hydroboration.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic ring-opening | Alcohols or Amines | |

| Alkyne hydrosilylation | Silane derivatives | |

| Hydroboration | Alcohols |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from this compound have been tested against various bacterial strains, demonstrating significant antibacterial properties.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 0.1 mg/mL for the most potent derivative, showcasing its potential as a lead compound for antibiotic development.

Material Science

The compound has also found applications in material science, particularly in the development of polymers and coatings. Its reactive epoxide group can be utilized to create cross-linked structures, enhancing the mechanical properties of materials.

Table 2: Material Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Polymer Synthesis | Cross-linking agent | |

| Coatings | Durable protective coatings |

Environmental Applications

Recent studies have suggested that compounds like this compound can play a role in environmental chemistry, particularly in the degradation of pollutants. The compound's ability to undergo various transformations makes it a candidate for developing environmentally friendly degradation pathways.

Case Study: Pollutant Degradation

Research indicated that this compound could facilitate the breakdown of specific volatile organic compounds (VOCs) under UV irradiation, leading to reduced environmental impact from industrial emissions.

作用機序

The mechanism of action of 2-But-3-ynyl-oxirane involves the reactivity of the oxirane ring and the triple bond. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The triple bond in the butynyl group can undergo addition reactions, further diversifying the compound’s reactivity. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications .

類似化合物との比較

2-(But-3-en-1-yl)oxirane: This compound has a double bond instead of a triple bond in the butynyl group, leading to different reactivity and applications.

1,2-Epoxy-5-hexene: Similar to 2-But-3-ynyl-oxirane but with a longer carbon chain and different substitution pattern.

Uniqueness: this compound is unique due to the presence of both an oxirane ring and a butynyl group. This combination imparts distinct reactivity, making it a valuable compound in synthetic organic chemistry and various research applications .

生物活性

2-But-3-ynyl-oxirane, also known as (2R)-2-but-3-enyloxirane, is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an epoxide functional group. The presence of the alkyne moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its epoxide structure allows for nucleophilic attack by biological molecules, leading to modifications in protein function and signaling pathways. The compound has been investigated for its role in:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance, in vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Anti-inflammatory Activity

In a study assessing the anti-inflammatory potential of this compound, it was found to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value for NO inhibition was determined to be approximately 20 µM, indicating a moderate anti-inflammatory effect compared to standard anti-inflammatory drugs.

| Treatment | IC50 (µM) |

|---|---|

| This compound | 20 |

| Quercetin | 4 |

Case Study 1: Enzyme Interaction

A case study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound acts as a competitive inhibitor, altering the metabolism of other substrates and suggesting potential implications for drug interactions.

Case Study 2: In Vivo Toxicity Assessment

In vivo studies conducted on rodents revealed that exposure to high doses of this compound led to observable toxicological effects, including liver enzyme elevation and histopathological changes in liver tissues. These findings underscore the importance of dosage regulation when considering therapeutic applications.

特性

IUPAC Name |

2-but-3-ynyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-6-5-7-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKNEXLEIFZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559059 | |

| Record name | 2-(But-3-yn-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-85-8 | |

| Record name | 2-(But-3-yn-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。